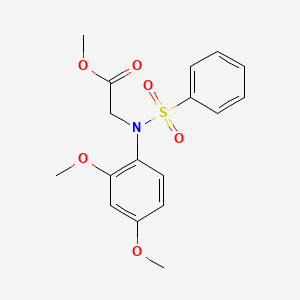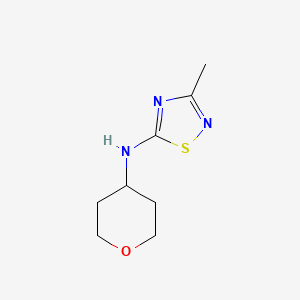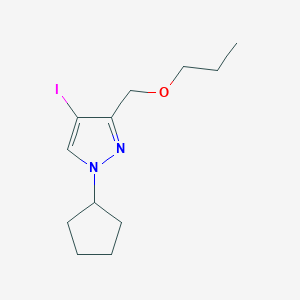
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene, also known as MDPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MDPB belongs to the class of phenylpropanoid compounds and is structurally similar to the well-known compound safrole.
Wirkmechanismus
The mechanism of action of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene is not fully understood, but it is believed to involve the modulation of several signaling pathways. 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress. Additionally, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to have several biochemical and physiological effects. In cancer research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In Alzheimer's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and decreasing the expression of pro-inflammatory cytokines. In Parkinson's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to increase dopamine levels and protect against dopaminergic neuron damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene in lab experiments is its potential therapeutic applications for several diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. One limitation of using 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene in lab experiments is its limited availability, as it is not commercially available and must be synthesized in the lab. Another limitation is the lack of comprehensive studies on its safety and toxicity.
Zukünftige Richtungen
There are several future directions for 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene research. One direction is to further investigate its potential therapeutic applications for other diseases, such as diabetes and cardiovascular disease. Another direction is to study its safety and toxicity profile in more detail. Additionally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene involves the reaction of 1,2-methylenedioxybenzene with 1,2,3-trihydroxypropane in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further converted to 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene. The yield of 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has shown potential as a therapeutic agent for several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In Alzheimer's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to protect against amyloid-beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, 1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene has been shown to protect against dopaminergic neuron damage and improve motor function.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)propane-1,2,3-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-4-7(12)10(13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,10-13H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAZUVCXCGJHMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Methylenedioxy-4-(1,2,3-trihydroxypropyl)-benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B2509127.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)
![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)
![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)



![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)


![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)